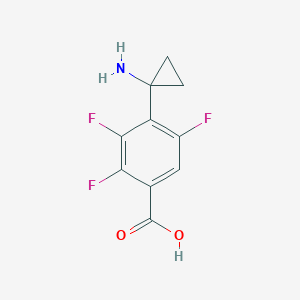
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid
概要
説明
4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid: is an organic compound that features a cyclopropyl group attached to an aminobenzoic acid core, with three fluorine atoms substituting the hydrogen atoms at the 2, 3, and 5 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
Chemistry: In chemistry, 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects.
類似化合物との比較
- 4-(1-Aminocyclopropyl)-2,3,6-trifluorobenzoic acid
- 4-(1-Aminocyclopropyl)-2,3,4-trifluorobenzoic acid
- 4-(1-Aminocyclopropyl)-2,5-difluorobenzoic acid
Comparison: Compared to these similar compounds, 4-(1-Aminocyclopropyl)-2,3,5-trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group at the 2, 3, and 5 positions provides distinct electronic and steric effects, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(1-aminocyclopropyl)-2,3,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-5-3-4(9(15)16)7(12)8(13)6(5)10(14)1-2-10/h3H,1-2,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGJTSIROKHOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C(=C2F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















